2-Hydroxy-4',5-diacetamido-biphenyl
Description
2-Hydroxy-4',5-diacetamido-biphenyl (CAS: 2819093-06-4) is a biphenyl derivative characterized by a hydroxyl group at the 2-position and acetamido groups at the 4' and 5-positions on its aromatic rings. Its molecular formula is C₁₆H₁₆N₂O₃, with a molecular weight of 284.31 g/mol and an exact mass of 284.116 . The SMILES notation (CC(=O)Nc1ccc(cc1)c2ccc(NC(=O)C)cc2O) and IUPAC name (N-[4-(4-acetamido-2-hydroxyphenyl)phenyl]acetamide) highlight its bifunctional substitution pattern . The compound is supplied in a "neat" form (pure, solvent-free) and is stable at room temperature .
Properties
Molecular Formula |
C₁₆H₁₆N₂O₃ |
|---|---|
Molecular Weight |
284.31 |
Synonyms |
N,N’-(2-Hydroxy-[1,1’-biphenyl]-4,4’-diyl)diacetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3',5-Di-2-propen-1-yl-[1,1'-biphenyl]-2,4'-diol (CAS: 35354-74-6)
This compound shares a biphenyl core but differs in substituents: it features propenyl groups at the 3' and 5-positions and dihydroxyl groups at the 2 and 4'-positions. Its molecular formula (C₁₈H₁₈O₂ ) and lower molecular weight (266.33 g/mol ) compared to 2-Hydroxy-4',5-diacetamido-biphenyl reflect the absence of nitrogen-containing acetamido groups . The propenyl groups enhance hydrophobicity, while the diol moieties increase hydrogen-bonding capacity. This compound (NSC 293100) has been investigated in pharmaceutical research, though its exact applications remain unspecified .
2’-Hydroxy-3-chloroacetophenone (CAS: 3226-34-4)
The electron-withdrawing chlorine atom may enhance reactivity in substitution reactions compared to the acetamido groups in the target compound .
Structural and Functional Group Analysis
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